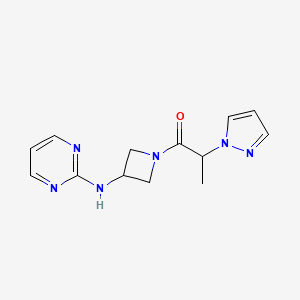

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

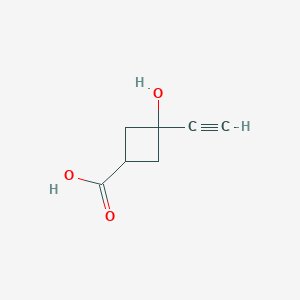

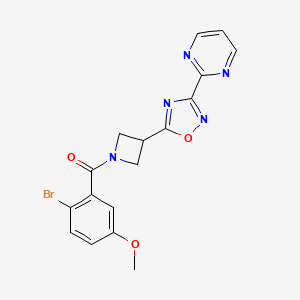

The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are important in various fields of chemistry and biology due to their wide range of biological activities .

Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups including a furan ring, a hydroxypropyl group, a methyl group, an imidazole ring, and a sulfonamide group .Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. They are often used as building blocks in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Furan compounds generally have interesting properties that make them useful in various applications .Aplicaciones Científicas De Investigación

Cascade Reactions for Construction of Sulfonyl Compounds

One study highlights the efficient construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system. This synthetic protocol offers a streamlined approach to producing a series of products through a cascade of reactions, demonstrating the potential utility of furan and sulfonamide derivatives in organic synthesis (Li & Liu, 2014).

Synthesis and Electrophilic Substitution Reactions

Another research effort discusses the synthesis of 2,5-bis(furan-2-yl)-1H-imidazole through reactions of [2-(furan-2-yl)-2-oxoethyl]acetate with furfural, followed by alkylation to produce N-methyl derivatives. This study explores various electrophilic substitution reactions, shedding light on the chemical properties and reactivity of furan-imidazole sulfonamide derivatives (El’chaninov, Vlasova, & El’chaninov, 2017).

Corrosion Inhibition

Research into the application of furan-2-ylmethyl amino sulfonamide derivatives for corrosion inhibition demonstrates their effectiveness in protecting mild steel in acidic environments. This study highlights the role of such compounds in surface protection, indicating potential industrial applications (Sappani & Karthikeyan, 2014).

Novel Microbial Strategy for Sulfonamide Antibiotic Elimination

A novel microbial degradation pathway for sulfonamide antibiotics involving ipso-hydroxylation and fragmentation has been identified. This process, which leads to the elimination of these compounds from the environment, underscores the environmental relevance of sulfonamide derivatives and their potential for bioremediation (Ricken et al., 2013).

Metal-Free Domino Reactions for Sulfonylated Derivatives

A study on the efficient three-component reaction for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives presents a metal-free approach to synthesizing these compounds. This research illustrates the versatility of sulfonamide derivatives in organic synthesis and their application in generating structurally diverse molecules (Cui, Zhu, Li, & Cao, 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Furan derivatives have been known to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .

Biochemical Pathways

Furan derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Propiedades

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-14-6-11(12-8-14)19(16,17)13-4-2-10(15)9-3-5-18-7-9/h3,5-8,10,13,15H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEIZNDMVNXRTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(furan-3-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2920322.png)